1,2-Bis(2-iodoethoxy)ethane

Description

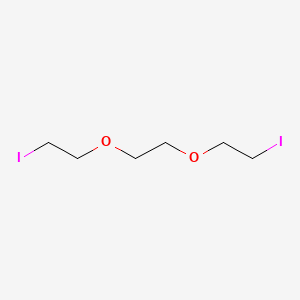

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAGFJXMCZSAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343951 | |

| Record name | 1,2-Bis(2-iodoethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36839-55-1 | |

| Record name | 1,2-Bis(2-iodoethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(2-IODOETHOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,2-Bis(2-iodoethoxy)ethane. This bifunctional molecule serves as a valuable building block in various fields, most notably as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Chemical Properties and Structure

This compound, also known as Ethylene Glycol Bis(2-iodoethyl) Ether, is a halogenated derivative of diethylene glycol. Its structure features two primary iodo groups, which are excellent leaving groups in nucleophilic substitution reactions, making it a versatile reagent for chemical synthesis.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 36839-55-1[1][2] |

| Molecular Formula | C₆H₁₂I₂O₂[1][2] |

| SMILES | C(COCCI)OCCI[1][2] |

| InChI Key | BCAGFJXMCZSAHD-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 369.97 g/mol [1][2] |

| Appearance | Light yellow to brown clear liquid |

| Density | 2.028 g/mL at 25 °C |

| Boiling Point | Not readily available |

| Melting Point | Not applicable (liquid at room temperature) |

| Flash Point | 113 °C (closed cup) |

| Refractive Index | n20/D 1.572 |

| Solubility | As a polyethylene glycol (PEG) derivative, it is expected to be soluble in water and a range of organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] Its solubility in organic solvents generally decreases with increasing molecular weight of the PEG chain.[4] |

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a reliable method can be adapted from the well-established Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in a suitable solvent, typically acetone.[5][6][7][8] The insolubility of the resulting sodium chloride or bromide in acetone drives the reaction to completion.[5][7]

Reaction Scheme:

Materials:

-

1,2-Bis(2-chloroethoxy)ethane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Bis(2-chloroethoxy)ethane in anhydrous acetone.

-

Add a significant excess (e.g., 5-10 molar equivalents) of anhydrous sodium iodide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

-

Continue refluxing for several hours until the reaction is complete (e.g., as determined by thin-layer chromatography or gas chromatography).

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Wash the precipitate with a small amount of cold acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified.

Purification

The crude product can be purified by vacuum distillation. Due to the potential for decomposition of alkyl iodides, it is advisable to perform the distillation at the lowest possible pressure.[9] The purified product should be stored in a cool, dark place, and may be stabilized with a small amount of copper.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups. Based on the structure of the chloro-analogue, the protons adjacent to the iodine atom would appear as a triplet at approximately 3.2-3.4 ppm, while the other methylene protons would appear as multiplets in the range of 3.6-3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbon attached to the iodine would be shifted upfield compared to the carbons attached to oxygen.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O stretching frequencies for the ether linkages and C-I stretching vibrations.

Reactivity and Applications

The primary reactivity of this compound stems from the two primary alkyl iodide functionalities. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions.[10] This reactivity makes it a valuable bifunctional linker for connecting two different molecular entities.

Application in PROTAC Development

A significant application of this compound is in the field of drug discovery, specifically in the synthesis of PROTACs.[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13]

This compound serves as a flexible polyethylene glycol (PEG)-based linker, connecting the POI-binding ligand to the E3 ligase-binding ligand. The PEG nature of the linker can enhance the aqueous solubility and bioavailability of the PROTAC molecule.[14][15][16]

One notable example is its use in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways implicated in various B-cell malignancies.[11][17] By linking a BTK inhibitor to an E3 ligase ligand, the resulting PROTAC can effectively induce the degradation of BTK.

Signaling Pathway: BTK Degradation via PROTAC

The following diagram illustrates the general mechanism of action for a BTK-targeting PROTAC that utilizes a linker such as this compound.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in modern drug discovery. Its bifunctional nature, coupled with the high reactivity of the primary iodide groups, makes it an ideal linker for constructing complex molecules such as PROTACs. The continued exploration of targeted protein degradation as a therapeutic strategy is likely to further expand the utility of this and related linker molecules in the development of novel therapeutics.

References

- 1. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 2. This compound | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. byjus.com [byjus.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. Finkelstein Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. precisepeg.com [precisepeg.com]

- 16. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 17. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of 1,2-Bis(2-iodoethoxy)ethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-Bis(2-iodoethoxy)ethane, a key bifunctional crosslinking agent. The following sections detail a robust two-step synthetic pathway, starting from the commercially available triethylene glycol, followed by a meticulous purification protocol designed to yield a high-purity product.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of triethylene glycol to its corresponding dichloride, 1,2-Bis(2-chloroethoxy)ethane. This intermediate is then subjected to a Finkelstein reaction, a classic halogen exchange method, to yield the final diiodinated product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-chloroethoxy)ethane

This procedure details the chlorination of triethylene glycol using thionyl chloride.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Triethylene glycol | 150.17 | 150.17 g | 1.0 |

| Pyridine | 79.10 | 237.30 g | 3.0 |

| Thionyl chloride | 118.97 | 261.73 g | 2.2 |

| Dioxane | - | 500 mL | - |

| Ethyl acetate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a well-ventilated fume hood, a 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Triethylene glycol (1.0 mol) and pyridine (3.0 mol) are dissolved in 500 mL of dioxane in the flask.

-

The mixture is heated to 80°C with stirring.

-

Thionyl chloride (2.2 mol) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature at 80°C.

-

After the addition is complete, the reaction mixture is stirred at 80°C for an additional 5-6 hours.

-

The mixture is then allowed to cool to room temperature.

-

Dioxane is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in ethyl acetate and stirred for 30 minutes.

-

The pyridinium salt precipitate is removed by filtration.

-

The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude 1,2-Bis(2-chloroethoxy)ethane. The expected yield is approximately 91%.[1][2]

Step 2: Synthesis of this compound (Finkelstein Reaction)

This protocol describes the conversion of 1,2-Bis(2-chloroethoxy)ethane to the final product via a halogen exchange reaction.[3][4][5][6][7][8]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,2-Bis(2-chloroethoxy)ethane | 187.06 | 187.06 g | 1.0 |

| Sodium iodide | 149.89 | 329.76 g | 2.2 |

| Acetone | - | 1 L | - |

| Dichloromethane | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

A 2 L round-bottom flask is charged with 1,2-Bis(2-chloroethoxy)ethane (1.0 mol) and sodium iodide (2.2 mol).

-

1 L of acetone is added, and the mixture is stirred under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux and maintained for 24 hours. The formation of a white precipitate (sodium chloride) will be observed.

-

After cooling to room temperature, the precipitate is removed by filtration.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The residue is dissolved in dichloromethane.

-

The organic solution is washed sequentially with water, a saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Diiodoalkanes can be prone to decomposition, therefore, careful purification is crucial. The following workflow is recommended to minimize product loss.[9]

References

- 1. Buy 1,2-Bis(2-chloroethoxy)ethane (EVT-7857332) | 27252-69-3 [evitachem.com]

- 2. 1,2-Bis(2-chloroethoxy)ethane synthesis - chemicalbook [chemicalbook.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 8. adichemistry.com [adichemistry.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: 1,2-Bis(2-iodoethoxy)ethane

CAS Number: 36839-55-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Bis(2-iodoethoxy)ethane is a versatile bifunctional crosslinking agent and a key building block in the synthesis of advanced materials and therapeutics. Its structure, featuring two iodoethoxy arms connected by an ethylene glycol linker, allows for efficient coupling with various nucleophiles. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and safety and handling information. The primary applications covered include its role as a crosslinking reagent in the formation of shell cross-linked micelles and as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Properties of this compound

This compound is a dense, liquid organic compound. It is commonly stabilized with copper chips to prevent decomposition.[1][2] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 36839-55-1 |

| Molecular Formula | C6H12I2O2[3] |

| Molecular Weight | 369.97 g/mol [3] |

| IUPAC Name | This compound[3] |

| SMILES | ICCOCCOCCI[4] |

| InChI | 1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2[4] |

| InChIKey | BCAGFJXMCZSAHD-UHFFFAOYSA-N[4] |

| Synonyms | Iodo-PEG3-Iodide, Ethylene Glycol Bis(2-iodoethyl) Ether[1][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear yellow to orange-red liquid[2][6] |

| Density | 2.028 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.572[4] |

| Boiling Point | 104 °C[7] |

| Flash Point | 113 °C (235.4 °F) - closed cup[4] |

| Assay | ≥96%[4] |

Applications and Experimental Protocols

This compound is primarily utilized for its ability to connect two molecular entities through stable covalent bonds. Its applications span materials science and drug discovery.

Crosslinking Agent for Shell Cross-Linked (SCL) Micelles

In polymer chemistry, this compound is employed to "lock in" the structure of self-assembled micelles, enhancing their stability. A common application is in the formation of shell cross-linked (SCL) micelles from ABC triblock copolymers.

This protocol is based on the synthesis of SCL micelles from poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino)ethyl methacrylate] (PEO-DMA-DEA) triblock copolymers.

-

Micelle Formation:

-

Dissolve the PEO-DMA-DEA triblock copolymer in water at a low pH (e.g., pH 2.0) to ensure molecular dissolution.

-

Induce micelle formation by adjusting the solution pH to approximately 8-9 with a base (e.g., NaOH). This causes the hydrophobic blocks to self-assemble into a core-shell-corona structure.

-

-

Crosslinking Reaction:

-

To the aqueous micellar solution, add this compound (BIEE). The molar ratio of BIEE to the DMA residues in the inner shell will determine the degree of crosslinking.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0.

-

Stir the solution at room temperature for at least 72 hours. During this time, the BIEE, which has low water solubility, will react with the tertiary amine groups of the DMA residues, forming quaternary ammonium crosslinks.[5]

-

-

Purification:

-

After the crosslinking reaction is complete, the resulting SCL micelle solution can be purified to remove any unreacted reagents and byproducts.

-

Linker for PROTAC BTK Degraders

In the field of drug development, this compound serves as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a key component in the synthesis of the BTK degrader SJF620.[4] The synthesis involves the following key step:

-

Alkylation:

-

A precursor molecule containing a hydroxyl group (e.g., a derivative of the E3 ligase ligand) is alkylated with this compound. This reaction introduces the flexible linker with a reactive iodide at the terminus.

-

The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3), in a suitable solvent like dimethylformamide (DMF).

-

-

Condensation:

-

The resulting iodo-functionalized intermediate is then condensed with the "warhead" molecule that binds to the target protein (e.g., a BTK inhibitor).

-

-

Cyclization:

-

A final cyclization step, often acid-catalyzed, yields the final PROTAC molecule.[4]

-

Other Applications

This compound has also been reported as a crosslinking reagent for the synthesis of:

-

Zirconia-based, alkali-stable strong anion-exchange stationary phases: In this application, it is used to crosslink polymers like polyethyleneimine (PEI) that are adsorbed onto porous zirconia particles, creating a stable stationary phase for chromatography.[4]

-

Silica-coated nanoparticles: It can be used to crosslink materials used in the coating of silica nanoparticles, enhancing the stability and functionality of the coating.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[3] |

Handling Precautions:

-

Use only in a well-ventilated area or outdoors.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If on skin: Wash with plenty of water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Conclusion

This compound is a valuable and versatile chemical tool for researchers and developers in materials science and medicinal chemistry. Its well-defined structure and reactivity make it an excellent choice for creating stable crosslinked materials and for the precise construction of complex molecules like PROTACs. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. Low-temperature cross-linking of polyethyleneimine ethoxylated using silane coupling agents to obtain stable electron injection layers in solution-processed organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. ZirChrom Literature and Articles [zirchrom.com]

- 3. 1,2-ビス(2-ヨードエトキシ)エタン | this compound | 36839-55-1 | 東京化成工業株式会社 [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. 1,2-双(2-碘乙氧基)乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to 1,2-Bis(2-iodoethoxy)ethane

For Immediate Release

[CITY, STATE] – In the rapidly evolving landscape of targeted therapeutics, the role of specialized chemical linkers is paramount. This technical guide provides an in-depth analysis of 1,2-Bis(2-iodoethoxy)ethane, a key polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, its critical role in the synthesis of potent kinase degraders, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is a symmetrical molecule featuring two iodo-activated terminal carbons, making it an effective bifunctional crosslinking reagent.[1] Its PEG-like structure confers favorable solubility and pharmacokinetic properties to the resulting PROTAC molecules.

| Property | Value |

| Molecular Formula | C6H12I2O2[1][2] |

| Molecular Weight | 369.97 g/mol [1][2] |

| CAS Number | 36839-55-1[1] |

| Appearance | Light yellow to brown clear liquid |

| Density | 2.028 g/mL at 25 °C |

| Refractive Index | n20/D 1.572 |

| Linear Formula | ICH2CH2OCH2CH2OCH2CH2I |

Application in Targeted Drug Development: The BTK Degradation Pathway

This compound has gained prominence as a linker in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK).[3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[4] PROTACs containing this linker, such as MT802 and SJF620, are designed to induce the degradation of BTK, thereby offering a therapeutic advantage over traditional inhibitors.[3][5]

The mechanism of action for these PROTACs involves the recruitment of an E3 ubiquitin ligase, such as Cereblon (CRBN), to the BTK protein. This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This process effectively eliminates the kinase from the cell, offering a potent and sustained therapeutic effect.

PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK).

Experimental Protocol: Synthesis of a BTK-Targeting PROTAC (SJF620)

The following protocol outlines the use of this compound in the synthesis of the BTK degrader SJF620, as adapted from published literature.[2]

Step 1: Alkylation of 5-hydroxy-iso-indolinone with this compound

-

To a solution of 5-hydroxy-iso-indolinone in a suitable solvent (e.g., DMF), add a base such as cesium carbonate (Cs2CO3).

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the resulting iodo-compound intermediate by column chromatography.

Step 2: Condensation with the BTK Warhead

-

Dissolve the purified iodo-compound from Step 1 in a suitable aprotic solvent (e.g., acetonitrile).

-

Add the BTK warhead (the specific molecule that binds to BTK).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the nucleophilic substitution reaction.

-

Stir the reaction at an elevated temperature (e.g., 60 °C) overnight.

-

Monitor the reaction for the formation of the uncycled intermediate.

-

Once complete, concentrate the reaction mixture and purify the intermediate.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the uncycled intermediate from Step 2 in a solvent mixture, such as THF/H2O.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Stir the reaction at room temperature until cyclization is complete.

-

Neutralize the reaction mixture and extract the final PROTAC product (SJF620).

-

Purify the final product by preparative HPLC to yield the desired BTK degrader.

Workflow for the synthesis of the BTK PROTAC degrader SJF620.

Conclusion

This compound serves as a fundamental building block in the development of sophisticated targeted therapeutics. Its utility as a flexible and effective linker enables the creation of potent PROTAC molecules capable of inducing the degradation of key pathological proteins like BTK. The information and protocols provided in this guide are intended to support researchers in the design and execution of novel drug discovery programs.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Navigating the Challenges of 1,2-Bis(2-iodoethoxy)ethane: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-iodoethoxy)ethane is a valuable bifunctional crosslinking reagent and a key component in the synthesis of various molecules, including PROTACs (Proteolysis Targeting Chimeras). However, its utility in a laboratory setting is often hampered by a lack of readily available data regarding its solubility in common solvents and its inherent instability. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Recognizing the scarcity of quantitative data in the public domain, this document focuses on providing detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratories. This guide aims to empower researchers to effectively utilize this compound in their synthetic endeavors while ensuring the reliability and reproducibility of their results.

Introduction

This compound, with the chemical formula C6H12I2O2, is a polyethylene glycol (PEG)-based linker molecule.[1][2] Its structure, featuring two terminal iodo groups, makes it an effective reagent for introducing a flexible and hydrophilic spacer in a variety of chemical syntheses. Despite its growing importance, particularly in the field of drug discovery for the construction of PROTACs, crucial physicochemical data such as solubility in a range of laboratory solvents and stability under various conditions are not well-documented. Many suppliers provide this reagent with a copper chip stabilizer, indicating its propensity to degrade.[2][3] This guide addresses this information gap by consolidating available information and, more importantly, by providing detailed methodologies for its empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H12I2O2 | [2] |

| Molecular Weight | 369.97 g/mol | [2] |

| Appearance | Clear yellow to orange-red liquid | [3] |

| Density | 2.028 g/mL at 25°C | [1] |

| Refractive Index | n20/D 1.572 (lit.) |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is largely unavailable in the literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule possesses both hydrophobic (the ethyl moieties) and hydrophilic (the ether linkages) characteristics, with the large, polarizable iodine atoms further influencing its interactions with solvents.

Table of Predicted and Observed Solubility

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The hydrophobic backbone and large halogen atoms likely limit miscibility with water. |

| Methanol, Ethanol | Moderate to High | The ether linkages should allow for hydrogen bonding with protic solvents. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong solvent for a wide range of organic compounds.[4] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful polar aprotic solvent. | |

| Acetonitrile | Moderate to High | Acetonitrile is a versatile solvent for many organic molecules. | |

| Acetone | High | The ketone functionality should effectively solvate the molecule. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | "Like dissolves like" principle suggests good solubility in other ethers. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The presence of iodine atoms should promote solubility in halogenated solvents. |

| Aromatic | Toluene, Benzene | Moderate to High | The non-polar character of the hydrocarbon backbone should allow for dissolution. |

| Non-Polar | Hexane, Heptane | Low to Moderate | Solubility is expected to be lower due to the polar ether linkages. |

Stability Considerations

The carbon-iodine bond is relatively weak and susceptible to cleavage, making this compound prone to degradation. The common inclusion of a copper chip stabilizer by suppliers is a strong indicator of its inherent instability. Copper acts as a radical scavenger, preventing auto-oxidation and decomposition.

Potential Degradation Pathways:

-

Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.

-

Thermal Degradation: Elevated temperatures can accelerate the rate of decomposition. The degradation of the polyethylene glycol backbone can also occur at high temperatures, potentially leading to chain scission.[5]

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ether linkages could be susceptible to hydrolysis, although this is generally a slow process for ethers. The primary degradation route in aqueous media is more likely to involve the C-I bond.

-

Nucleophilic Substitution: The iodide is an excellent leaving group, making the terminal carbons susceptible to nucleophilic attack. This is a key feature of its utility as a crosslinker but also a pathway for degradation in the presence of nucleophilic solvents (e.g., alcohols in the presence of a base) or impurities. In polar aprotic solvents, nucleophilicity is enhanced, which could increase the rate of degradation by nucleophilic impurities.[6][7]

Experimental Protocols

Given the absence of comprehensive data, the following protocols are provided to enable researchers to determine the solubility and stability of this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol is based on the widely used shake-flask method.[8][9]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, THF, DCM, toluene, hexane)

-

Glass vials with screw caps

-

Vortex mixer

-

Orbital shaker/incubator

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

HPLC-UV or other suitable analytical instrumentation

Procedure:

-

Qualitative Assessment:

-

To a series of small, labeled test tubes, add 1 mL of each test solvent.

-

Add this compound dropwise (approximately 10-20 µL) to each tube.

-

Vortex each tube for 30 seconds.

-

Visually inspect for miscibility or the presence of a separate phase. Record observations as "miscible," "partially miscible," or "immiscible."

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.

-

To a series of accurately weighed glass vials, add a known excess amount of this compound.

-

Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

-

Carefully centrifuge the vials to pellet any remaining undissolved compound.

-

Withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

-

Analyze the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Protocol for Assessing Stability

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound in different solvents and under the influence of light and heat.

Materials:

-

This compound

-

Selected solvents

-

HPLC-grade solvents for analysis

-

Vials (clear and amber) with screw caps

-

Controlled temperature chambers/ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)[10][11][12]

-

HPLC-UV/MS system

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the selected solvents.

-

For each solvent, prepare multiple sets of samples in both clear and amber vials (to assess photostability).

-

-

Stress Conditions:

-

Thermal Stability: Place sets of samples (in amber vials) in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose sets of samples in clear vials to a light source according to ICH Q1B guidelines. Keep a parallel set of samples in amber vials as dark controls.[10][11][12]

-

Control: Store a set of samples for each solvent at a controlled, non-stressful condition (e.g., 4°C in the dark).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

-

Analyze the samples immediately using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

For structural elucidation of major degradation products, techniques like LC-MS or NMR spectroscopy can be employed.[13][14]

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

-

Diagram of the Stability Testing Workflow:

Caption: A generalized workflow for assessing the stability of this compound under various stress conditions.

Conclusion

While this compound is a versatile and valuable reagent, its practical application requires a thorough understanding of its solubility and stability. This guide has provided a framework for approaching these challenges by consolidating predictive information and, most importantly, by offering detailed experimental protocols. By empirically determining the solubility and stability of this compound in their specific solvent systems and under their experimental conditions, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The proactive investigation of these properties is a critical step in harnessing the full potential of this compound in chemical synthesis and drug development.

References

- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 2. This compound | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 391690250 [thermofisher.com]

- 4. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. youtube.com [youtube.com]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane and its Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(2-iodoethoxy)ethane, a key bifunctional linker used in modern drug discovery. We will delve into its chemical identity, physical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document offers detailed experimental protocols and visual representations of synthetic pathways to aid researchers in their drug development endeavors.

Chemical Identity and Synonyms

This compound is a versatile crosslinking reagent characterized by a short polyethylene glycol (PEG) chain flanked by two reactive iodo groups. This structure allows for the covalent linkage of two different molecular entities. The primary synonym for this compound is Ethylene Glycol Bis(2-iodoethyl) Ether .[1][2] A comprehensive list of its identifiers and synonyms is provided in the table below.

| Identifier/Synonym | Value/Name |

| IUPAC Name | This compound[3] |

| Primary Synonym | Ethylene Glycol Bis(2-iodoethyl) Ether[1][2] |

| CAS Number | 36839-55-1[4] |

| Molecular Formula | C6H12I2O2[4] |

| Molecular Weight | 369.97 g/mol [4] |

| InChI | InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2[3] |

| InChIKey | BCAGFJXMCZSAHD-UHFFFAOYSA-N[3] |

| SMILES | C(COCCI)OCCI[3] |

| Other Synonyms | Iodo-PEG3-Iodide, Diiodine-PEG3, 1-Iodo-2-[2-(2-iodoethoxy)ethoxy]ethane[3] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in synthesis. The compound is typically a liquid at room temperature and should be handled with appropriate personal protective equipment, as it can cause skin and eye irritation.[5]

| Property | Value |

| Appearance | Light yellow to brown clear liquid |

| Assay | ≥96%[6] |

| Density | 2.028 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.572 (lit.)[6] |

| Storage | Store at -20°C, protected from light, and under an inert atmosphere. |

Applications in Drug Development: A Linker for PROTACs

The primary application of this compound in contemporary drug development is as a flexible linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[8] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[8]

The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[9] PEG-based linkers, such as this compound, are favored for their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[10]

A notable example of the application of this linker is in the synthesis of SJF620 , a potent degrader of Bruton's Tyrosine Kinase (BTK), a crucial target in various B-cell malignancies.[7][8][11] In SJF620, the this compound linker connects a BTK-binding moiety to a ligand for the Cereblon (CRBN) E3 ligase.[7]

Experimental Protocols

The reactivity of the terminal iodo groups in this compound allows for nucleophilic substitution reactions with various functional groups, most commonly primary and secondary amines. This reaction forms the basis for its use in constructing PROTACs.

General Reaction with Primary Amines

The reaction proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HI formed.

Caption: General workflow for the sequential nucleophilic substitution reaction of this compound.

Synthesis of PROTAC SJF620

The synthesis of SJF620 provides a concrete example of the application of this compound.[7] The process involves a sequential alkylation of two different amine-containing fragments: a CRBN E3 ligase ligand and a BTK-targeting warhead.

Caption: Synthetic pathway for the PROTAC SJF620 utilizing this compound as a linker.

Experimental Protocol for the Synthesis of SJF620 (based on published scheme): [7]

-

Step 1: Synthesis of the Iodo-functionalized CRBN Ligand Intermediate (18)

-

To a solution of 5-hydroxy-iso-indolinone (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).

-

To this mixture, add a solution of this compound (1.2 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the iodo-functionalized intermediate (18).

-

-

Step 2: Synthesis of the Uncycled PROTAC Intermediate (19)

-

Dissolve the iodo-functionalized intermediate (18) (1.0 eq) and the BTK warhead (compound 1) (1.1 eq) in anhydrous DMF.

-

Add triethylamine (Et₃N, 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the crude product by flash column chromatography to obtain the uncycled intermediate (19).

-

-

Step 3: Final Cyclization to Yield SJF620

-

Dissolve the uncycled intermediate (19) in a suitable solvent (e.g., acetonitrile).

-

Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, concentrate the mixture and purify by preparative HPLC to obtain the final PROTAC, SJF620.

-

Quantitative Data for SJF620:

| Parameter | Value | Reference |

| DC₅₀ in NAMALWA cells | 7.9 nM | [8] |

| Dₘₐₓ in NAMALWA cells | >95% | [8] |

| Half-life (t₁/₂) in mice | 1.64 h | [12] |

Conclusion

This compound is a valuable and versatile bifunctional linker that has found a significant niche in the rapidly advancing field of targeted protein degradation. Its PEG-based structure imparts favorable physicochemical properties to the resulting PROTACs, and its terminal iodo groups provide reliable handles for conjugation through nucleophilic substitution reactions. The successful synthesis of potent BTK degraders like SJF620 highlights the utility of this linker in the development of novel therapeutics. This guide provides researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. IB Colourful Solutions in Chemistry [ibchem.com]

- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

The Core Composition of 1,2-Bis(2-iodoethoxy)ethane: A Technical Guide for Drug Development Professionals

An in-depth examination of the PEG3-based linker, 1,2-Bis(2-iodoethoxy)ethane, a critical component in the advancement of targeted protein degradation. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing comprehensive data on its physicochemical properties, experimental applications, and its role as a PEG3 linker in novel therapeutic modalities.

Physicochemical and Compositional Data

This compound is a polyethylene glycol (PEG)-based bifunctional crosslinking reagent. Its structure incorporates a triethylene glycol (PEG3) spacer, which imparts desirable pharmacokinetic properties when integrated into larger molecules, such as Proteolysis Targeting Chimeras (PROTACs). The terminal iodo groups serve as reactive handles for conjugation with other molecules.

Below is a summary of the key quantitative data for this compound, compiled from various suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C6H12I2O2 | [1] |

| Molecular Weight | 369.97 g/mol | [1][2][3] |

| CAS Number | 36839-55-1 | [2][4][5] |

| Appearance | Clear yellow to orange-red liquid | [1][6][7] |

| Density | 2.028 g/mL at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.572 | [5][6] |

| Purity | ≥96% (GC) | [5][7][8][9] |

| Synonyms | Iodo-PEG3-Iodide, Diiodine-PEG3, Ethylene Glycol Bis(2-iodoethyl) Ether | [3][8] |

Role as a PEG3 Linker in PROTACs

This compound is recognized as a PEG-based PROTAC linker.[4][5][10][11] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands, which in turn affects the efficiency of the ternary complex formation (PROTAC-target protein-E3 ligase).

The PEG3 composition of this compound offers several advantages in PROTAC design:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule.

-

Flexibility and Length: The length of the PEG3 linker provides the necessary flexibility and distance to allow for optimal ternary complex formation between the target protein and the E3 ligase.

This linker has been utilized in the synthesis of potent Bruton's tyrosine kinase (BTK) degraders, such as MT802 and SJF620, which exhibit high degradation efficiency.[4][10]

Experimental Protocols

Synthesis of 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane

-

Reaction Setup: To a stirred mixture at room temperature, add 50 g (0.36 mol) of anhydrous powdered potassium carbonate. Stir the mixture for 15 minutes.

-

Addition of Reactant: Add 11.5 g (0.031 mmol) of this compound to the mixture.

-

Reaction Conditions: Stir the resulting mixture under reflux for 24 hours.

-

Workup: After cooling, filter the mixture under vacuum and wash the solid with 100 mL of acetonitrile. Remove the solvent from the filtrate using a rotary evaporator. Add 160 mL of methylene chloride to the residue and stir.

Note: This protocol is for the synthesis of a different compound using this compound and is provided as an illustrative example of an experimental procedure involving this reagent.

Visualizing the Role in PROTAC Synthesis

The following diagrams illustrate the molecular structure of this compound and its general application in the synthesis of a PROTAC.

Caption: Molecular structure of this compound.

Caption: PROTAC synthesis workflow.

References

- 1. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 3. Alkyne-PEG3-iodide (A270037) | Antibodies.com [antibodies.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1). The content herein is intended for professionals in research, scientific, and drug development fields who may be working with this compound.

Chemical Identification and Properties

This compound is a chemical compound commonly utilized as a crosslinking reagent and, notably, as a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.[1][2] Its application is significant in the development of potent BTK (Bruton's tyrosine kinase) degraders such as MT802 and SJF620.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂I₂O₂ | [3] |

| Molecular Weight | 369.97 g/mol | [3] |

| Appearance | Clear, light yellow to brown/red-orange liquid | [4] |

| Density | 2.028 g/mL at 25°C | [5] |

| Refractive Index | n20/D 1.572 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Boiling Point | 293.5 °C at 760 mmHg | [3] |

| Synonyms | Iodo-PEG3-Iodide, 1-Iodo-2-[2-(2-iodoethoxy) ethoxy] ethane, Ethylene Glycol Bis(2-iodoethyl) Ether | [3] |

Hazard Identification and Classification

The hazard classification for this compound can vary slightly between suppliers. However, a common consensus points towards irritant properties. It is crucial to handle this substance with care, adhering to the safety precautions outlined in this guide.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [5] |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 | [5] |

Safety and Handling Protocols

Given its classification as an irritant, appropriate personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber) to avoid skin contact.[3]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of potential splashing, additional protective equipment may be necessary.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Ensure adequate ventilation and use in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial.

-

After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[3]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[3]

-

Specific Hazards: In case of fire, toxic fumes may be released.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhaling vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Stability

Proper storage of this compound is essential to maintain its quality and ensure safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Some suppliers recommend storage at temperatures below +30°C.[4] The product may be stabilized with copper chips.[3]

-

Stability: The product is stable under normal storage conditions.[3]

-

Incompatible Materials: Information on specific incompatible materials is limited; however, it is good practice to store it away from strong oxidizing agents.

Experimental Protocols

This compound is a key reagent in the synthesis of PROTACs. The following is a representative, generalized protocol for its use as a linker in the synthesis of a PROTAC, based on its application in creating molecules like MT802. This is for informational purposes and should be adapted and optimized for specific research needs by qualified personnel.

Objective: To couple a warhead (ligand for the protein of interest) and an E3 ligase ligand using this compound as a linker. This typically involves a two-step nucleophilic substitution reaction.

Materials:

-

Warhead with a nucleophilic functional group (e.g., a phenol or amine)

-

E3 ligase ligand with a nucleophilic functional group

-

This compound

-

A suitable base (e.g., potassium carbonate, DIPEA)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Step 1: Coupling of the Warhead to the Linker

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead (1.0 equivalent) and a suitable base (e.g., 2-3 equivalents of K₂CO₃) in an anhydrous solvent.

-

To this mixture, add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

-

The reaction mixture is then stirred at an appropriate temperature (can range from room temperature to elevated temperatures, e.g., 60-80°C) for a period of time (typically several hours to overnight), with monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up by quenching, extraction, and drying of the organic phase.

-

The resulting intermediate (Warhead-linker-iodide) is then purified, typically by flash column chromatography.

-

-

Step 2: Coupling of the E3 Ligase Ligand to the Intermediate

-

The purified Warhead-linker-iodide intermediate (1.0 equivalent) is dissolved in an anhydrous solvent under an inert atmosphere.

-

The E3 ligase ligand (1.0-1.2 equivalents) and a suitable base are added to the solution.

-

The reaction is stirred at an appropriate temperature and monitored until completion.

-

The final PROTAC is then isolated and purified using standard techniques, which may include preparative HPLC to achieve high purity.

-

The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Toxicological Information

There is a notable lack of comprehensive toxicological data for this compound. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.

The known hazards are based on its irritant properties to the skin, eyes, and respiratory system.[5] The presence of iodo-alkane functional groups suggests that it could be reactive towards biological nucleophiles, which may be a basis for its irritant effects. As a PEGylated compound, the polyethylene glycol backbone is generally considered to have low toxicity and be biocompatible. However, the overall toxicological profile is determined by the entire molecule, including the reactive iodide groups. Given the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.

Disposal Considerations

All waste materials, including unused product and contaminated items (e.g., gloves, absorbent material), should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of it in the environment.[3]

References

- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Technical Guide: GHS Hazard Classification and Experimental Applications of 1,2-Bis(2-iodoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1). It also details an experimental protocol for its application as a crosslinking reagent in the synthesis of shell cross-linked micelles, a topic of interest in advanced drug delivery systems.

GHS Hazard Classification

This compound is classified as an irritant. The following table summarizes its GHS classification, including hazard statements, pictograms, and precautionary statements, compiled from multiple safety data sheets and chemical databases.[1][2][3][4] While most suppliers provide a consistent classification, it is noteworthy that at least one supplier's safety data sheet states the substance is not classified, highlighting the importance of consulting multiple sources.[5]

| GHS Classification Element | Code | Description |

| Hazard Class | Skin Irrit. 2 | Skin irritation, Category 2[1][2] |

| Eye Irrit. 2 | Eye irritation, Category 2[1][2] | |

| STOT SE 3 | Specific target organ toxicity – single exposure, Category 3[1][2] | |

| Pictogram | Irritant[2] | |

| Signal Word | Warning | [1][2][3] |

| Hazard Statements | H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] | |

| H335 | May cause respiratory irritation.[1][2][3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] | |

| P405 | Store locked up.[1][2] | |

| P501 | Dispose of contents/container in accordance with local regulations.[2] |

Note: Quantitative toxicological data from primary experimental studies for skin irritation, eye irritation, and specific target organ toxicity were not publicly available at the time of this guide's compilation.

Experimental Protocol: Synthesis of Shell Cross-Linked (SCL) Micelles

This compound is utilized as a crosslinking agent in the synthesis of shell cross-linked (SCL) micelles. The following protocol is adapted from the work of Liu et al. in the preparation of SCL micelles from ABC triblock copolymers.

Objective: To synthesize stable, shell cross-linked micelles using this compound as a crosslinking agent for potential applications in controlled release and nanotechnology.

Materials:

-

PEO-DMA-DEA (poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino)ethyl methacrylate]) triblock copolymer

-

This compound (BIEE)

-

Deionized water

-

NaOH solution

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

Micelle Formation:

-

Dissolve the PEO-DMA-DEA triblock copolymer in deionized water at a low pH (e.g., pH 2.0) to ensure molecular dissolution.

-

Adjust the solution pH to between 8 and 9 by the dropwise addition of NaOH solution. This change in pH induces the self-assembly of the triblock copolymer into three-layer "onion-like" micelles. These micelles consist of a DEA core, a DMA inner shell, and a PEO corona.

-

-

Shell Cross-Linking:

-

To the aqueous micellar solution, add this compound (BIEE). BIEE acts as a bifunctional crosslinker.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0.

-

Stir the solution at room temperature for a minimum of 3 days. During this time, the BIEE, which has low water solubility, will react with and quaternize the DMA residues in the inner shell of the micelles, forming covalent cross-links.

-

-

Purification:

-

Following the cross-linking reaction, the resulting SCL micelle solution can be purified to remove unreacted BIEE and other small molecules by dialysis against deionized water.

-

Expected Outcome: The procedure yields a stable aqueous solution of shell cross-linked micelles. The cross-linking "locks in" the micellar structure, enhancing their stability for various applications.

Visualizations

Experimental Workflow for SCL Micelle Synthesis

The following diagram illustrates the key steps in the synthesis of shell cross-linked micelles using this compound.

Caption: Workflow for the synthesis of shell cross-linked micelles.

Disclaimer: This document is intended for informational purposes for a technical audience. Always consult the original Safety Data Sheet (SDS) from your supplier before handling any chemical and adhere to all prescribed safety precautions.

References

Unlocking New Frontiers in Research: A Technical Guide to the Potential of 1,2-Bis(2-iodoethoxy)ethane

For Immediate Release

Shanghai, China – December 14, 2025 – In the dynamic landscape of scientific research and drug development, the versatile reagent 1,2-Bis(2-iodoethoxy)ethane (CAS No. 36839-55-1) is emerging as a critical building block for groundbreaking innovations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications and future research trajectories for this pivotal compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), advanced nanomaterials, and specialized chromatography supports.

Core Properties and Synthesis

| Property | Value |

| CAS Number | 36839-55-1[1] |

| Molecular Formula | C₆H₁₂I₂O₂[1] |

| Molecular Weight | 369.97 g/mol [1] |

| Appearance | Light yellow to brown clear liquid[2] |

| Density | 2.028 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.572 (lit.) |

Pivotal Role in Next-Generation Therapeutics: PROTAC Synthesis

A significant and rapidly evolving application of this compound is its use as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[3][4] PROTACs are revolutionary heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation strategy offers a powerful alternative to traditional inhibition and has the potential to address previously "undruggable" targets.

This compound has been instrumental in the synthesis of potent Bruton's Tyrosine Kinase (BTK) degraders, such as MT802 and SJF620, which have shown impressive degradation capabilities with DC₅₀ values in the nanomolar range.[3][4][5]

Experimental Protocol: Synthesis of the PROTAC SJF620

The synthesis of the BTK-targeting PROTAC SJF620 involves the alkylation of 5-hydroxy-iso-indolinone with this compound to form an iodo-intermediate. This intermediate is then condensed with the BTK warhead, followed by an acid-catalyzed cyclization to yield the final PROTAC.[6]

Step 1: Alkylation of 5-hydroxy-iso-indolinone In a suitable solvent such as dimethylformamide (DMF), 5-hydroxy-iso-indolinone is reacted with this compound in the presence of a base like cesium carbonate (Cs₂CO₃) to yield the iodo-compound intermediate.[6]

Step 2: Condensation with BTK Warhead The resulting iodo-compound is then reacted with the BTK warhead in a solvent like DMF with a base such as triethylamine (Et₃N).[6]

Step 3: Cyclization The final step involves an acid-catalyzed cyclization to form the complete SJF620 PROTAC.[6]

Advanced Materials Science Applications

Beyond its role in drug discovery, this compound is a valuable crosslinking reagent in the development of sophisticated nanomaterials and functionalized surfaces.

Shell Cross-Linked Micelles

This reagent is utilized in the synthesis of novel shell cross-linked (SCL) micelles. These nanostructures, often with pH-responsive cores and thermoresponsive coronas, are promising for applications in drug delivery and diagnostics. The crosslinking process "locks in" the micellar structure, enhancing its stability.

Experimental Protocol: Synthesis of Shell Cross-Linked Micelles A typical procedure involves the self-assembly of block copolymers into micelles in an aqueous solution. This compound is then added to the micellar solution. The reaction is typically carried out at a slightly basic pH (e.g., 8.5-9.0) and stirred for an extended period (e.g., 3 days) at room temperature to ensure efficient crosslinking of the micelle shell through quaternization of amine residues in the polymer chains.[7]

Zirconia-Based Anion-Exchange Stationary Phases

This compound is employed in the synthesis of alkali-stable strong anion-exchange stationary phases based on zirconia. These materials are crucial for high-performance liquid chromatography (HPLC) separations of biomolecules. While a specific protocol using this particular crosslinker is not widely published, the general approach involves coating porous zirconia particles with a polymer like polyethyleneimine (PEI) and then crosslinking the polymer chains to create a stable, functionalized surface.

Silica-Coated Nanoparticles

The compound also finds application in the preparation of silica-coated nanoparticles. The crosslinking of polymers on the surface of these nanoparticles enhances their stability and allows for further functionalization, making them suitable for a variety of biomedical applications.

Synthesis of Crown Ethers

A lesser-explored but promising research avenue is the use of this compound in the synthesis of crown ethers, which are valuable phase-transfer catalysts and complexing agents. An example is the synthesis of a triaza-21-crown-7 ether.

Experimental Protocol: Synthesis of a Triaza-21-Crown-7 Ether

In a reaction vessel under an inert atmosphere (e.g., argon), a suitable diamine precursor is dissolved in a solvent like acetonitrile. Anhydrous potassium carbonate is added, followed by the addition of this compound. The mixture is then refluxed for 24 hours. After cooling, the solid is filtered, and the solvent is removed to yield the crude crown ether, which can be further purified.[8]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It should be stored in a well-ventilated place and kept cool.[6]

Future Research Directions

The demonstrated utility of this compound as a versatile crosslinker and linker molecule opens up numerous avenues for future research:

-

Expansion of the PROTAC repertoire: Its flexible and hydrophilic nature makes it an ideal candidate for linking a wide variety of E3 ligase ligands and target protein warheads, potentially leading to the development of novel degraders for a range of diseases.

-

Development of novel biomaterials: The ability to crosslink polymers on various surfaces can be exploited to create new biocompatible coatings, drug delivery vehicles, and diagnostic sensors.

-

Combinatorial synthesis of macrocycles: Its bifunctional nature lends itself to the combinatorial synthesis of libraries of crown ethers and other macrocycles with unique host-guest properties.

-

Advanced chromatography media: Further exploration of its use in creating highly stable and selective stationary phases for the purification of complex biological mixtures is warranted.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Crown ether - Wikipedia [en.wikipedia.org]

- 3. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 5. jetir.org [jetir.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Methodological & Application

Application Notes and Protocols for 1,2-Bis(2-iodoethoxy)ethane as a Crosslinking Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction